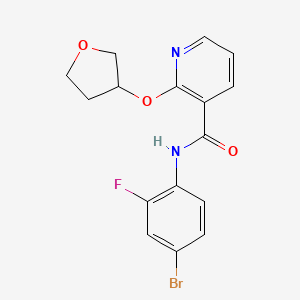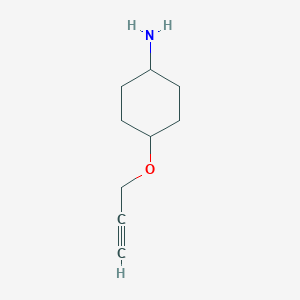
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexanone derivatives, including those related to "4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine," involves multistep processes starting from basic cyclohexanone or cyclohexane precursors. Techniques such as reductive amination and protection-deprotection strategies are commonly employed to introduce and manipulate various functional groups, facilitating the synthesis of the target compound and its derivatives (Fischer, Burschka, & Tacke, 2014).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to characterize the synthesized compounds. These methods provide detailed information about the spatial arrangement of atoms, functional groups, and the overall geometry of the molecule, essential for understanding its chemical behavior and reactivity. The structural characterization confirms the presence of specific substituents and their positions on the cyclohexane ring, contributing to the compound's unique properties (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Chemical Reactions and Properties
"4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine" and its analogs undergo a variety of chemical reactions, including cycloadditions, ring-opening cyclizations, and amination reactions, which are pivotal for further functionalization and application in synthesis. These reactions demonstrate the compound's versatility as a precursor for more complex molecules, highlighting its role in organic synthesis strategies (Kozmin, He, & Rawal, 2003).
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine has shown utility in various chemical synthesis and functionalization processes. It has been involved in the Stevens Rearrangement, where it's used to form unsaturated tertiary amines, contributing to the synthesis of new ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group (Manukyan et al., 2018). Additionally, it's been used in the functionalization of polyesters, showcasing excellent cell penetration and gene delivery properties with low toxicities, marking its significance in biomedical applications (Zhang et al., 2012).
Catalytic Reactions
The compound has been crucial in various catalytic reactions, including palladium-catalyzed [4 + 1] cycloaddition with double isocyanides, resulting in the formation of diverse 2-amino-4-cyanofurans and 2-amino-4-amidylpyrroles (Shan et al., 2020). This process underlines the compound's utility in creating complex molecular structures, beneficial in pharmaceutical and material science research.
Synthesis of Heterocyclic Derivatives
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is involved in synthesizing heterocyclic derivatives, such as benzofuranmethamines, highlighting its role in diversifying chemical structures for potential applications in medicinal chemistry and drug development (Wongsa et al., 2013).
Material Science and Polymer Research
The compound has been used in synthesizing organosoluble polyimides with excellent film-forming ability, thermal stability, and tensile properties. This application is crucial in material science, specifically in developing new materials with desirable mechanical and thermal properties (Yang et al., 2001).
Multicyclic Compound Synthesis
It has facilitated the novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines, providing a flexible approach to creating complex chemical structures with potential therapeutic applications (Tu et al., 2014).
Molecular Recognition and Analysis
Lastly, the compound's derivatives have been used in molecular recognition by NMR and fluorescence spectroscopy, facilitating the discrimination of isomers of various acids, an essential process in analytical chemistry (Khanvilkar & Bedekar, 2018).
Propriétés
IUPAC Name |
4-prop-2-ynoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,8-9H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBOFSMCNCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
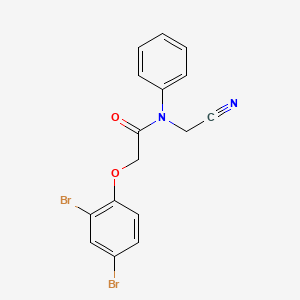
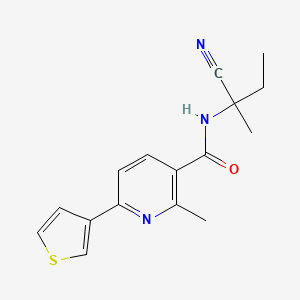
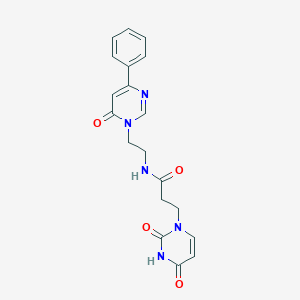
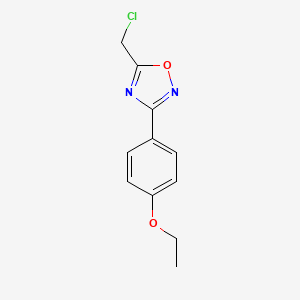
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
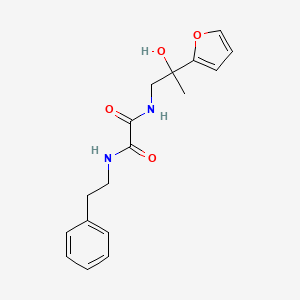
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
